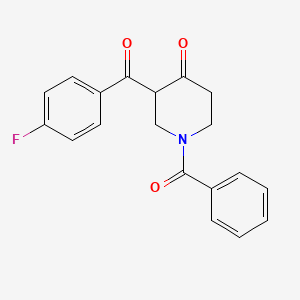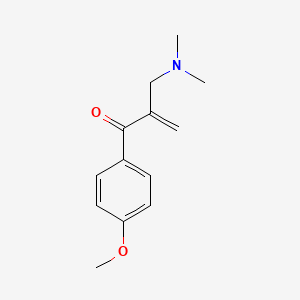![molecular formula C8H10FN B14407111 4-Fluorobicyclo[2.2.1]heptane-1-carbonitrile CAS No. 84553-38-8](/img/structure/B14407111.png)
4-Fluorobicyclo[2.2.1]heptane-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluorobicyclo[221]heptane-1-carbonitrile is a fluorinated organic compound characterized by a bicyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluorobicyclo[2.2.1]heptane-1-carbonitrile typically involves a multi-step process starting from readily available precursors. One common method involves the fluorination of bicyclo[2.2.1]heptane derivatives followed by the introduction of a nitrile group. The reaction conditions often require the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled temperatures and solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4-Fluorobicyclo[2.2.1]heptane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are typical methods.
Substitution: Sodium azide (NaN3) or thiolates can be used for nucleophilic substitution.
Major Products
The major products formed from these reactions include fluorinated ketones, carboxylic acids, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-Fluorobicyclo[2.2.1]heptane-1-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the development of fluorinated analogs of biologically active molecules.
Medicine: It is investigated for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors and receptor ligands.
Industry: The compound is utilized in the production of specialty materials with unique properties, such as high thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of 4-Fluorobicyclo[2.2.1]heptane-1-carbonitrile involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors by forming strong hydrogen bonds or electrostatic interactions. The nitrile group can participate in nucleophilic addition reactions, leading to the formation of covalent bonds with target molecules. These interactions can modulate the activity of biological pathways and result in desired therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Fluorobicyclo[2.2.1]heptane-1-carboxylic acid
- 4-Fluorobicyclo[2.2.1]heptane-1-methanol
- 4-Fluorobicyclo[2.2.1]heptane-1-amine
Uniqueness
4-Fluorobicyclo[2.2.1]heptane-1-carbonitrile is unique due to the presence of both a fluorine atom and a nitrile group in its structure. This combination imparts distinct chemical reactivity and biological activity compared to its analogs. The fluorine atom enhances metabolic stability and lipophilicity, while the nitrile group provides a versatile functional handle for further chemical modifications.
Eigenschaften
CAS-Nummer |
84553-38-8 |
|---|---|
Molekularformel |
C8H10FN |
Molekulargewicht |
139.17 g/mol |
IUPAC-Name |
4-fluorobicyclo[2.2.1]heptane-1-carbonitrile |
InChI |
InChI=1S/C8H10FN/c9-8-3-1-7(5-8,6-10)2-4-8/h1-5H2 |
InChI-Schlüssel |
DWBRJQJCRGPDDM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CCC1(C2)C#N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


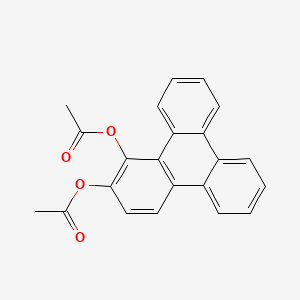

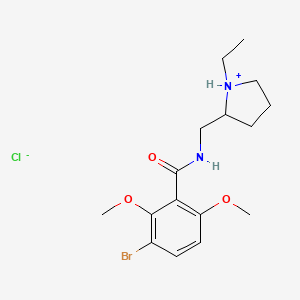
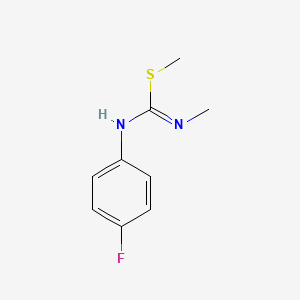
![8-[4-(4-Methylphenyl)pentyl]-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14407071.png)
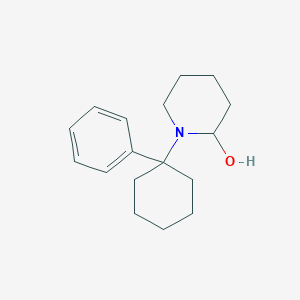
![1,4-Difluorobicyclo[2.2.1]heptane](/img/structure/B14407087.png)
![1-{5-[4-(Benzyloxy)phenoxy]pentyl}-1H-imidazole](/img/structure/B14407089.png)

![1,1'-[1,3-Phenylenebis(oxy)]bis[3-(phenylethynyl)benzene]](/img/structure/B14407094.png)
